molecular formula C11H11NO2 B8784892 4-(2-propen-1-yl)-2H-1,4-Benzoxazin-3(4H)-one CAS No. 1000771-60-7

4-(2-propen-1-yl)-2H-1,4-Benzoxazin-3(4H)-one

Cat. No. B8784892
Key on ui cas rn: 1000771-60-7
M. Wt: 189.21 g/mol
InChI Key: VQVGJEYZLREXIV-UHFFFAOYSA-N
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Patent
US08450313B2

Procedure details

In analogy to Example 64, step 1, 2H-1,4-benzoxazin-3(4H)-one (15 g) was reacted with 3-bromo-propene to give the title compound (17.4 g) as a colorless oil. MS (m/e)=190.3 [M+H+].
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3](=[O:11])[CH2:2]1.Br[CH2:13][CH:14]=[CH2:15]>>[CH2:15]([N:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:1][CH2:2][C:3]1=[O:11])[CH:14]=[CH2:13]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
O1CC(NC2=C1C=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(COC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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